3-Acridinecarbonitrile, 9-chloro-7-methyl-
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Overview
Description
9-chloro-7-methylacridine-3-carbonitrile is a chemical compound with the molecular formula C15H9ClN2. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-7-methylacridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylacridine and a chlorinating agent.
Chlorination: The 7-methylacridine is subjected to chlorination using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 9th position.
Nitrile Formation: The resulting 9-chloro-7-methylacridine is then reacted with a cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group at the 3rd position, forming 9-chloro-7-methylacridine-3-carbonitrile.
Industrial Production Methods
In an industrial setting, the synthesis of 9-chloro-7-methylacridine-3-carbonitrile may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
9-chloro-7-methylacridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted acridine derivatives with various functional groups.
Reduction: Amino derivatives of acridine.
Oxidation: Oxidized acridine derivatives with different oxidation states.
Scientific Research Applications
9-chloro-7-methylacridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acridine derivatives are known for their antimicrobial and anticancer properties. 9-chloro-7-methylacridine-3-carbonitrile is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-chloro-7-methylacridine-3-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial applications. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and transcription factors.
Comparison with Similar Compounds
Similar Compounds
9-methylacridine: Lacks the chlorine and nitrile groups.
9-chloroacridine: Lacks the methyl and nitrile groups.
7-methylacridine: Lacks the chlorine and nitrile groups.
Uniqueness
9-chloro-7-methylacridine-3-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64011-90-1 |
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Molecular Formula |
C15H9ClN2 |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
9-chloro-7-methylacridine-3-carbonitrile |
InChI |
InChI=1S/C15H9ClN2/c1-9-2-5-13-12(6-9)15(16)11-4-3-10(8-17)7-14(11)18-13/h2-7H,1H3 |
InChI Key |
WIIIOVLUEGGVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)C#N)N=C2C=C1)Cl |
Origin of Product |
United States |
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